3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenylsulfanyl group and a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenylsulfanyl Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolidine-2,5-dione core with 4-chlorothiophenol.
Attachment of the 4-(trifluoromethoxy)phenyl Group: This can be accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-(trifluoromethoxy)phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the trifluoromethoxy and chlorophenyl groups make this compound a candidate for use in organic electronic materials.
Biological Studies: It can be used as a probe to study the effects of specific structural features on biological activity.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
- 3-[(4-chlorophenyl)sulfanyl]-1-[4-(methoxy)phenyl]pyrrolidine-2,5-dione
- 3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Uniqueness
The unique combination of the 4-chlorophenylsulfanyl and 4-(trifluoromethoxy)phenyl groups in 3-[(4-chlorophenyl)sulfanyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in various research fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3S/c18-10-1-7-13(8-2-10)26-14-9-15(23)22(16(14)24)11-3-5-12(6-4-11)25-17(19,20)21/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMKCZJJCPQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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